molecular formula C18H38N2 B3144222 1-Tetradecylpiperazine CAS No. 54722-41-7

1-Tetradecylpiperazine

Cat. No. B3144222
CAS RN: 54722-41-7
M. Wt: 282.5 g/mol
InChI Key: JSLGTGABAFGQEF-UHFFFAOYSA-N
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Description

Synthesis Analysis

While there isn’t specific information available on the synthesis of 1-Tetradecylpiperazine, piperazine derivatives in general can be synthesized through various methods. Recent developments in the synthesis of piperazines include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

Scientific Research Applications

Mechanisms and Clinical Application

Tetracyclines and Mitochondrial Function

The impact of tetracyclines, including their effect on mitochondrial translation and function, might offer insights into the broader category of piperazine derivatives. Tetracyclines can induce mitochondrial proteotoxic stress, affecting nuclear gene expression and mitochondrial dynamics. This information could be relevant in understanding the cellular impact of 1-tetradecylpiperazine (Moullan et al., 2015).

Antibiotic Properties

Piperazine derivatives have been studied for their antibiotic properties. For example, bisheteroarylpiperazine compounds are effective against human immunodeficiency virus type 1 (HIV-1), suggesting that 1-tetradecylpiperazine might also have potential applications in antiviral therapy (Chong, Pagano, & Hinshaw, 1994).

Environmental Impact

The environmental fate of related compounds such as tetracycline is also an important aspect. Studies on the sorption and desorption of tetracycline on marine sediments highlight the environmental impact of such compounds. This knowledge is essential for understanding the environmental behavior and potential risks associated with the use of 1-tetradecylpiperazine and related compounds (Xu & Li, 2010).

Safety and Hazards

The safety data sheet for a similar compound, 1-Ethylpiperazine, indicates that it is classified as a flammable liquid and vapor, harmful if swallowed, causes severe skin burns and eye damage, may cause an allergic skin reaction, and may cause respiratory irritation .

Mechanism of Action

Target of Action

For instance, some piperazine compounds are known to bind to GABA receptors , while others have been found to inhibit certain enzymes

Mode of Action

. More research is needed to confirm this and to elucidate the specific interactions and changes caused by 1-Tetradecylpiperazine.

Biochemical Pathways

The specific biochemical pathways affected by 1-Tetradecylpiperazine are currently unknown

Pharmacokinetics

. These properties are crucial for understanding the bioavailability of the compound and its potential as a therapeutic agent. Future research should focus on elucidating these properties.

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 1-Tetradecylpiperazine is currently unknown . Factors such as pH, temperature, and the presence of other molecules could potentially affect the activity of the compound. Future research should investigate these factors to optimize the use of 1-Tetradecylpiperazine.

properties

IUPAC Name

1-tetradecylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H38N2/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-20-17-14-19-15-18-20/h19H,2-18H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSLGTGABAFGQEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCN1CCNCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H38N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50433506
Record name Piperazine, 1-tetradecyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50433506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Tetradecylpiperazine

CAS RN

54722-41-7
Record name Piperazine, 1-tetradecyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50433506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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